molecular formula C9H7IN2 B1281325 6-Iodoquinolin-4-amine CAS No. 40107-08-2

6-Iodoquinolin-4-amine

Cat. No. B1281325
CAS RN: 40107-08-2
M. Wt: 270.07 g/mol
InChI Key: LFWKSYGYAIRXDM-UHFFFAOYSA-N
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Description

6-Iodoquinolin-4-amine is a chemical compound that is part of the quinoline family, which is known for its diverse biological activities. The quinoline nucleus is a common structure found in various therapeutic agents, particularly those with antitumor properties. The compound itself, while not explicitly detailed in the provided papers, is related to the 4-aminoquinoline derivatives that have been synthesized and evaluated for their cytotoxicity against various cancer cell lines .

Synthesis Analysis

The synthesis of quinoline derivatives, including those related to 6-Iodoquinolin-4-amine, involves the reaction of 4-chloroquinoline with different amines. For instance, novel 4-aminoquinoline derivatives with antitumor activity were synthesized by reacting 4-chloroquinoline with corresponding mono/dialkyl amines . Additionally, an efficient one-pot synthesis of pyrimido[6,1-a]isoquinoline-1-carboxylate derivatives was described, which involves a four-component reaction including primary amines . These methods demonstrate the versatility and reactivity of the quinoline core in creating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In the case of 6-aminoquinoline, it has been used as a fluorogenic leaving group in peptide cleavage reactions, indicating its potential utility in biochemical assays . The stereochemistry of quinoline derivatives, such as 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, has been elucidated through chemical evidence and spectral data, highlighting the importance of stereochemistry in the biological function of these molecules .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions that are significant for their biological functions. For example, the synthesis of decahydroquinolines from 2-allylcyclohexylamines involves a cyclization process promoted by NIS (N-Iodosuccinimide), demonstrating the reactivity of the quinoline structure in cyclization reactions . The ability to undergo such transformations is indicative of the potential for quinoline derivatives to be used in complex chemical syntheses and as intermediates in the production of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the specific properties of 6-Iodoquinolin-4-amine are not detailed in the provided papers, the general characteristics of quinoline derivatives can be inferred. These compounds often exhibit fluorescence, as seen with 6-aminoquinoline, which can be measured fluorometrically, suggesting potential applications in analytical chemistry . The cytotoxicity of these compounds against various cancer cell lines also indicates their potential as therapeutic agents, with the ability to interact with biological targets and elicit a biological response .

Scientific Research Applications

Synthesis of Derivatives

6-Iodoquinolin-4-amine is utilized in the synthesis of various derivatives. For instance, it plays a key role in the selective synthesis of 6-glyoxylamidoquinoline derivatives through palladium-catalyzed aminocarbonylation (Chniti et al., 2021). This process allows the formation of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives under specific reaction conditions.

Antifungal Activity

6-Iodoquinazolin-4(3H)-one derivatives, prepared from 6-iodoquinolin-4-amine, exhibit antifungal properties (El-Hashash et al., 2015). These compounds are synthesized through the action of various nitrogen nucleophiles and evaluated for their fungicidal activities.

Active Site Cofactor in Enzymes

The compound is also studied in the context of enzymes, where 6-hydroxydopa, derived from 6-iodoquinolin-4-amine, has been identified as a new redox cofactor in eukaryotic enzymes, particularly in bovine serum amine oxidase (Janes et al., 1990).

Anticancer Agent

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-iodoquinolin-4-amine, shows potential as an anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). It is an effective apoptosis inducer and demonstrates efficacy in various cancer models.

Derivatization of Amines and Amino Acids

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, derived from 6-iodoquinolin-4-amine, is used for the derivatization of amines and amino acids in high-performance liquid chromatography (Boughton et al., 2011).

Synthesis of Diarylquinolines

4-Chloro-6-iodoquinoline, related to 6-iodoquinolin-4-amine, is utilized in the synthesis of diarylquinolines through cross-coupling reactions with arylboronic acids (Tsvetkov et al., 2002).

Photochemical Activation in Cell Physiology

The photochemical activation of tertiary amines derived from 6-iodoquinolin-4-amine is used in studies related to cell physiology (Asad et al., 2017).

Functionalized Quinolines Synthesis

3-Iodoquinolines, which can be synthesized from 6-iodoquinolin-4-amine, are used in the synthesis of highly functionalized quinolines (Ali et al., 2011).

Anticancer Activity of Quinazolinones

Derivatives of 6-iodoquinolin-4-amine, specifically 6-iodo-2-undecylquinazolin-4(3H)-ones, demonstrate significant anticancer activity against various human tumor cell lines (Hekal & Abu El‐Azm, 2018).

Safety and Hazards

6-Iodoquinolin-4-amine is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding dust formation and using personal protective equipment .

properties

IUPAC Name

6-iodoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKSYGYAIRXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496607
Record name 6-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoquinolin-4-amine

CAS RN

40107-08-2
Record name 6-Iodo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40107-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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